molecular formula C26H26N2OS B2863905 3-phenyl-N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)propanamide CAS No. 850917-12-3

3-phenyl-N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)propanamide

Cat. No.: B2863905
CAS No.: 850917-12-3
M. Wt: 414.57
InChI Key: JFALTAOIACGIHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-phenyl-N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)propanamide is a synthetic organic compound provided for research purposes. This chemical features a complex structure incorporating an indole core linked via a thioether chain to a 3-phenylpropanamide group, a scaffold with demonstrated relevance in medicinal chemistry. Compounds with similar structural motifs, particularly those containing the 2-((1H-indol-3-yl)thio)acetamide backbone, have been identified as promising inhibitors of viral replication. Specifically, such analogs have shown potent activity against SARS-CoV-2 by targeting the highly conserved RNA-dependent RNA polymerase (RdRp), a key enzyme for the virus's replication, with some candidates exhibiting efficacy in the low micromolar range . The indole moiety is a privileged structure in drug discovery, known to interact with various biological targets. Indole derivatives have been extensively studied for a wide spectrum of pharmacological activities, including potential applications in neurological and anti-inflammatory research . Furthermore, the propanamide group is a common pharmacophore found in compounds designed to modulate pain receptors, such as TRPV1 antagonists, suggesting this compound could also be of interest in neuropharmacological studies . This product is intended for in vitro research use only. It is not approved for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2OS/c1-19-11-14-21(15-12-19)25-26(22-9-5-6-10-23(22)28-25)30-18-17-27-24(29)16-13-20-7-3-2-4-8-20/h2-12,14-15,28H,13,16-18H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFALTAOIACGIHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCCNC(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparisons

Compound Name Core Structure Substituents/Modifications Key Pharmacological Features Synthesis Method References
Target Compound Indole + phenylpropanamide p-Tolyl group; thioether linkage Hypothesized dual COX/serotonin modulation Thiol-amine coupling? N/A
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide Indole + naproxen derivative 6-Methoxynaphthyl group Anti-inflammatory, potential antiviral (SARS-CoV-2) DCC-mediated amidation
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide Indole + flurbiprofen derivative 2-Fluoro-biphenyl group COX inhibition (NSAID-like activity) DCC-mediated amidation
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide Indole + carprofen derivative 6-Chloro-carbazole group Analgesic, anti-platelet aggregation DCC-mediated amidation

Key Observations :

Synthetic Methodology: All analogues, including the target compound, likely employ carbodiimide-based coupling (e.g., DCC) for amide bond formation between tryptamine and carboxylic acid derivatives .

Structural Variations: The p-tolyl group in the target compound introduces steric bulk and electron-donating methyl substituents, which may enhance COX-2 selectivity compared to the 6-methoxynaphthyl (electron-rich) or 2-fluoro-biphenyl (electron-deficient) groups in analogues .

Carprofen-derived analogue (): Exhibited weak inhibition of prostaglandin synthesis and platelet aggregation, aligning with carprofen’s NSAID profile .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

Property Target Compound Naproxen-Tryptamide Flurbiprofen-Tryptamide Carprofen-Tryptamide
Molecular Weight ~438.5 (estimated) 388.45 428.48 416.15
LogP (Predicted) ~4.2 (high lipophilicity) 3.8 4.1 3.9
Key Functional Groups Thioether, p-tolyl Methoxynaphthyl Fluoro-biphenyl Chloro-carbazole
Synthetic Yield N/A 99% Not reported 85–90%

Key Observations :

  • High synthetic yields (>85%) for analogues suggest that the target compound could be efficiently synthesized using similar DCC-mediated protocols .

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